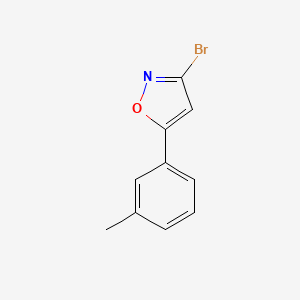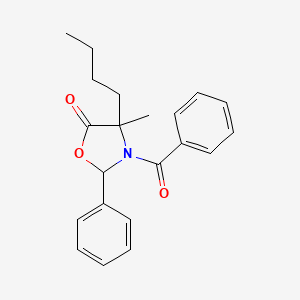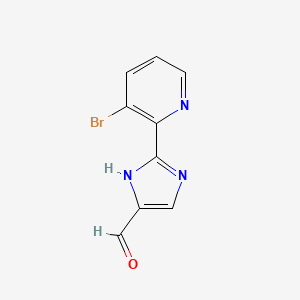
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chloro group, a fluoro group, a methyl group, and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloropyridine followed by a substitution reaction with 4-fluoro-2-methylphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 2-amino-4-(4-fluoro-2-methylphenyl)-5-nitropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups enhance the compound’s ability to penetrate cell membranes and bind to target proteins, affecting their function .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-aminopyridine
- 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-hydroxypyridine
- 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-methoxypyridine
Uniqueness
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds .
特性
分子式 |
C12H8ClFN2O2 |
|---|---|
分子量 |
266.65 g/mol |
IUPAC名 |
2-chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine |
InChI |
InChI=1S/C12H8ClFN2O2/c1-7-4-8(14)2-3-9(7)10-5-12(13)15-6-11(10)16(17)18/h2-6H,1H3 |
InChIキー |
QSCJWKWGIQHXNV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)




![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)


![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)



![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
